N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamothioyl group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide typically involves the introduction of the trifluoromethyl group to a phenyl ring, followed by the formation of the carbamothioyl and butanamide functionalities. One common method involves the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and butanoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamothioyl]butanamide
- N-[[3-(trifluoromethyl)phenyl]amino]carbonothioyl]butanamide
- N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate
Uniqueness
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-2-4-10(18)17-11(19)16-9-6-3-5-8(7-9)12(13,14)15/h3,5-7H,2,4H2,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSYWHEBSAKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.